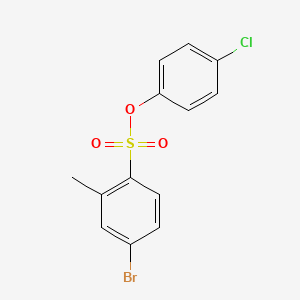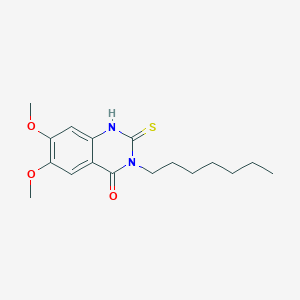![molecular formula C17H20N2O4S B4837045 3-[(ethylamino)sulfonyl]-4-methoxy-N-(4-methylphenyl)benzamide](/img/structure/B4837045.png)
3-[(ethylamino)sulfonyl]-4-methoxy-N-(4-methylphenyl)benzamide
Vue d'ensemble
Description
3-[(ethylamino)sulfonyl]-4-methoxy-N-(4-methylphenyl)benzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent and selective inhibitor of the RAC1-GEF activity of TIAM1, a protein that plays a crucial role in cell signaling and cytoskeletal organization.
Mécanisme D'action
Target of Action
It is known that similar compounds have a wide range of applications in medicinal chemistry and serve as crucial building blocks for many drug candidates .
Mode of Action
It’s known that similar compounds can react via an sn1 pathway, especially when they are 2° and 3° benzylic halides . This reaction pathway involves the formation of a resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been found to be involved in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
Similar compounds have been found to have a wide range of applications in medicinal chemistry and serve as crucial building blocks for many drug candidates .
Avantages Et Limitations Des Expériences En Laboratoire
3-[(ethylamino)sulfonyl]-4-methoxy-N-(4-methylphenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for the RAC1-GEF activity of TIAM1, which reduces the potential for off-target effects. However, 3-[(ethylamino)sulfonyl]-4-methoxy-N-(4-methylphenyl)benzamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in long-term experiments.
Orientations Futures
There are several future directions for research on 3-[(ethylamino)sulfonyl]-4-methoxy-N-(4-methylphenyl)benzamide. One area of interest is its potential therapeutic applications in cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 3-[(ethylamino)sulfonyl]-4-methoxy-N-(4-methylphenyl)benzamide in these conditions. Another area of interest is its potential use as a tool for studying the role of RAC1 in cell signaling and cytoskeletal organization. Future studies could also explore the development of more potent and selective inhibitors of TIAM1 and other RAC1-GEFs.
Applications De Recherche Scientifique
3-[(ethylamino)sulfonyl]-4-methoxy-N-(4-methylphenyl)benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth and migration of cancer cells, particularly in breast cancer and melanoma. It has also been shown to have neuroprotective effects in models of Alzheimer's disease and stroke. Additionally, 3-[(ethylamino)sulfonyl]-4-methoxy-N-(4-methylphenyl)benzamide has been shown to attenuate inflammatory responses in models of sepsis and acute lung injury.
Propriétés
IUPAC Name |
3-(ethylsulfamoyl)-4-methoxy-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-18-24(21,22)16-11-13(7-10-15(16)23-3)17(20)19-14-8-5-12(2)6-9-14/h5-11,18H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGMGBIGLIDMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4836968.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B4836973.png)
![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}-N-phenylacetamide](/img/structure/B4836978.png)
![6-({[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}amino)-2-methyl-2-heptanol](/img/structure/B4836985.png)
![6-amino-4-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4836986.png)
![5,6-dimethyl-3-(3-pyridinylmethyl)-2-{[2-(trifluoromethyl)benzyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4836992.png)
![5-(4-chlorophenyl)-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4836999.png)
![2-{4-[(3,4-dimethylphenyl)amino]-4-oxobutanoyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4837003.png)

![N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B4837017.png)
![N-(2-methoxyethyl)-2-{[4-(1-methyl-1-phenylethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B4837023.png)


![2-{[4-(pentanoylamino)benzoyl]amino}benzamide](/img/structure/B4837047.png)